2-(2-Methylthioethylamino)ethylguanidine sulfate
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Overview
Description
2-(2-Methylthioethylamino)ethylguanidine sulfate is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes.
Preparation Methods
The synthesis of 2-(2-Methylthioethylamino)ethylguanidine sulfate can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions are mild, and the yields can be as high as 81% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
2-(2-Methylthioethylamino)ethylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-Methylthioethylamino)ethylguanidine sulfate has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in the study of biochemical processes involving guanidines.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Methylthioethylamino)ethylguanidine sulfate involves its interaction with molecular targets in the sympathetic nervous system. It acts by inhibiting the transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings . This leads to a depletion of norepinephrine in peripheral sympathetic nerve terminals and tissues, resulting in its pharmacological effects .
Comparison with Similar Compounds
2-(2-Methylthioethylamino)ethylguanidine sulfate can be compared with other guanidine derivatives such as guanethidine and N-ethylguanidine sulfate. While guanethidine is primarily used as an antihypertensive agent, this compound has broader applications in medicinal chemistry and organic synthesis . The unique structural features of this compound, such as the presence of the methylthioethylamino group, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
17719-22-1 |
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Molecular Formula |
C12H34N8O4S3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
diaminomethylidene-[2-(2-methylsulfanylethylamino)ethyl]azanium;sulfate |
InChI |
InChI=1S/2C6H16N4S.H2O4S/c2*1-11-5-4-9-2-3-10-6(7)8;1-5(2,3)4/h2*9H,2-5H2,1H3,(H4,7,8,10);(H2,1,2,3,4) |
InChI Key |
WICKHHQUSVFUHU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNCC[NH+]=C(N)N.CSCCNCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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